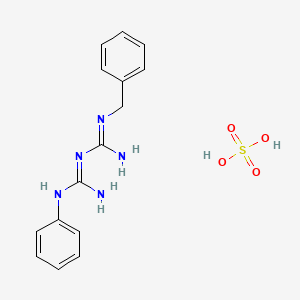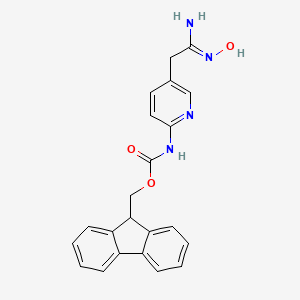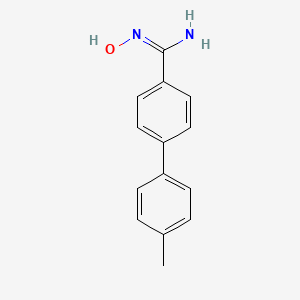
5-(Fmoc-amino)pyridine-2-carboxamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Fmoc-amino)pyridine-2-carboxamidoxime is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a pyridine ring. This compound is primarily used in organic synthesis, particularly in the field of peptide synthesis, due to the Fmoc group’s ability to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of 5-(Fmoc-amino)pyridine-2-carboxamidoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Fmoc-amino)pyridine-2-carboxamidoxime undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Fmoc-amino)pyridine-2-carboxamidoxime has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and the development of peptide-based drugs.
Medicine: Utilized in the design of therapeutic peptides and as a building block for drug discovery.
Industry: Applied in the production of specialty chemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-(Fmoc-amino)pyridine-2-carboxamidoxime primarily involves the protection and deprotection of amine groups. The Fmoc group protects the amine during synthetic steps and can be removed under basic conditions to reveal the free amine for further reactions. This allows for the stepwise assembly of peptides and other complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl):
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent for Fmoc protection.
tert-Butyloxycarbonyl (Boc) group: An alternative protecting group used in peptide synthesis.
Uniqueness
5-(Fmoc-amino)pyridine-2-carboxamidoxime is unique due to its specific structure, which combines the Fmoc protecting group with a pyridine ring. This structure allows for specific applications in peptide synthesis and other areas of organic chemistry, providing versatility and efficiency in synthetic processes .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c22-20(25-27)19-10-9-13(11-23-19)24-21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,27H,12H2,(H2,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKOBADJPPKHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045768.png)




![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B8045800.png)


![Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate](/img/structure/B8045818.png)


